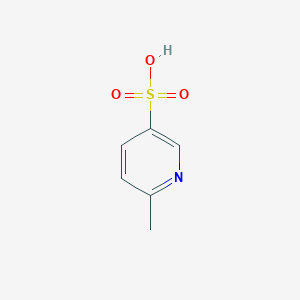

2-(4-Nitrophenyl)acetohydrazide

Vue d'ensemble

Description

2-(4-Nitrophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9N3O3 . It is used for research and development purposes .

Synthesis Analysis

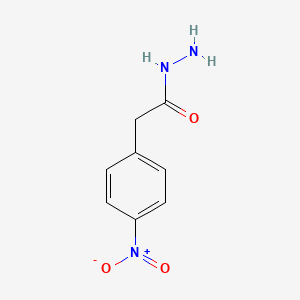

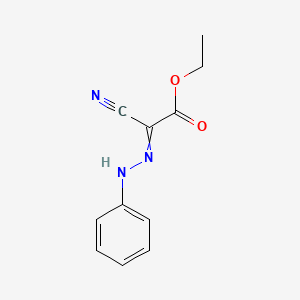

The synthesis of 2-(4-Nitrophenyl)acetohydrazide and its derivatives has been explored in various studies . For instance, one study synthesized novel azo-acetohydrazide complexes of Zn2+, Cu2+, Ni2+, Co2+, Mn2+, Fe3+, Ru3+, VO2+ and UO2 2+ with 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide .Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)acetohydrazide contains a total of 23 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 nitro group (aromatic) .Applications De Recherche Scientifique

Nonlinear Optical Properties

- Optical Device Applications : A study on hydrazones, including compounds related to 2-(4-Nitrophenyl)acetohydrazide, revealed their potential as candidates for optical device applications. The synthesized compounds exhibited significant third-order nonlinear optical properties, suggesting their use in optical limiters and optical switches. The optical power limiting behavior, essential for protecting optical sensors and human eyes from laser damage, was highlighted in compounds showing two-photon absorption at specific wavelengths (Naseema et al., 2010).

Bioactivity Studies

- Metal Complexes and Bioactivity : Novel azo-acetohydrazide complexes of various metals with derivatives related to 2-(4-Nitrophenyl)acetohydrazide have been synthesized and characterized. These complexes displayed varying degrees of microbicidal activities against Escherichia coli and Aspergillus niger, suggesting potential for antimicrobial applications (Shakdofa et al., 2017).

Material Development for Sensing Applications

- Electrochemical Sensing : The development of an efficient electrochemical sensing platform based on gold-copper alloy nanoparticles for the detection of nitro aromatic toxins showcased the relevance of compounds like 2-(4-Nitrophenyl)acetohydrazide. This research underlined the compound's utility in creating sensitive detection methods for environmental pollutants, highlighting its role in developing materials with enhanced electrochemical properties for pollutant sensing (Shah et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets by binding to them, thereby affecting their function

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways. More research is required to identify the specific pathways affected by this compound.

Result of Action

Propriétés

IUPAC Name |

2-(4-nitrophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFONGQRKKZPXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

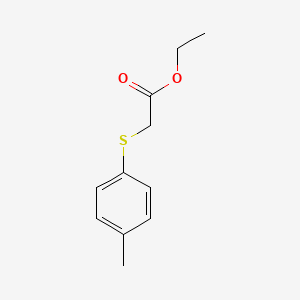

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301888 | |

| Record name | 2-(4-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)acetohydrazide | |

CAS RN |

6144-81-6 | |

| Record name | 6144-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What does the research tell us about the anti-inflammatory activity of 2-(4-Nitrophenyl)acetohydrazide?

A1: The study investigated a series of newly synthesized compounds, including 2-(4-Nitrophenyl)acetohydrazide, for their potential to reduce inflammation. Researchers used the carrageenan-induced paw edema method, a common model for assessing acute inflammation. The results showed that 2-(4-Nitrophenyl)acetohydrazide exhibited significant anti-inflammatory activity, proving to be one of the most potent compounds in the tested series [].

Q2: Were other compounds in the study as effective as 2-(4-Nitrophenyl)acetohydrazide?

A2: Interestingly, a closely related compound, 2-(2,3-dihydrobenzofuran-5-yl)acetohydrazide, demonstrated comparable anti-inflammatory activity to 2-(4-Nitrophenyl)acetohydrazide []. This suggests that specific structural features within this class of compounds play a crucial role in their ability to reduce inflammation. Further research exploring these structure-activity relationships could be valuable in optimizing these compounds for potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)

![6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1296263.png)